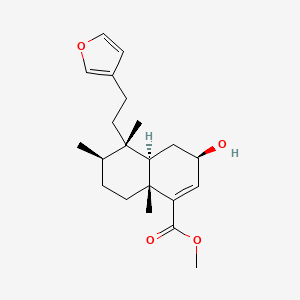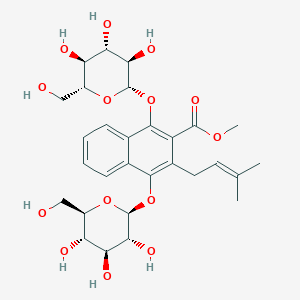
Glyurallin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyurallin A is a naturally occurring compound isolated from the roots of Glycyrrhiza uralensis, commonly known as licorice. It belongs to the class of pterocarpans, which are a type of isoflavonoid. This compound has garnered significant attention due to its potent biological activities, particularly its antigenotoxic effects against carcinogenic compounds such as N-methyl-N-nitrosourea .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glyurallin A involves several steps, starting from the extraction of Glycyrrhiza uralensis roots. The powdered ethanolic extract of the root is sequentially suspended in solvents like n-hexane, carbon tetrachloride, dichloromethane, ethyl acetate, and ethanol. Each solvent-soluble fraction is then assayed for antimutagenic activity. The dichloromethane soluble fraction, exhibiting the highest antimutagenicity, is further purified using silica gel chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as described above. The scalability of these methods would depend on the availability of raw materials and the efficiency of the purification techniques.
化学反応の分析
Types of Reactions: Glyurallin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
科学的研究の応用
Glyurallin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of pterocarpans and their derivatives.
Biology: this compound’s antigenotoxic properties make it a valuable tool in studying DNA damage and repair mechanisms.
Industry: this compound is investigated for its potential use in developing natural preservatives and antioxidants.
作用機序
Glyurallin A exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, this compound can help regulate blood sugar levels, making it a potential candidate for anti-diabetic therapies . Additionally, its antigenotoxic effects are attributed to its ability to scavenge free radicals and inhibit DNA damage induced by carcinogenic compounds .
類似化合物との比較
- Glyasperin B
- Licoricidin
- 1-Methoxyphaseollin
- Licoisoflavone B
Comparison: Glyurallin A is unique among these compounds due to its potent antigenotoxic effects and its ability to inhibit α-glucosidase at very low concentrations (IC50 = 0.3 μM) . While other similar compounds also exhibit biological activities, this compound’s dual role in cancer chemoprevention and anti-diabetic therapy sets it apart.
特性
IUPAC Name |
1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,22-23H,6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAIWNGAMDGGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199331-36-7, 213130-81-5 |
Source


|
| Record name | Glyurallin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYURALLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VV8RRP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyurallin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




